Hydroxide

Übersicht

Beschreibung

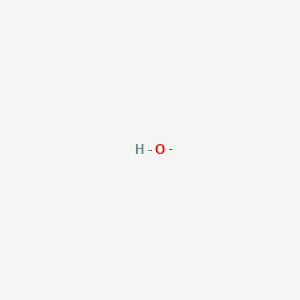

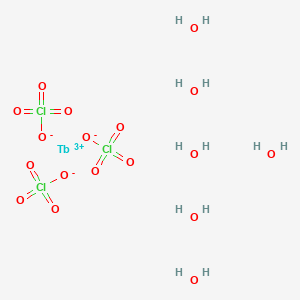

Hydroxide, also known as the hydroxyl ion, is a negatively charged molecule consisting of one oxygen atom and one hydrogen atom. It is a key component in many chemical reactions and plays an important role in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Magnesium Hydroxide and Oxide Applications : Magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) are noted for their broad application potential in science and practical uses. These include their roles as antibacterial agents, neutralizers of pollutants in fresh and wastewater, components of membranes, and notably, as flame retardants. Magnesium oxide, in particular, is recognized for its use as a fire-resistant and insulating material, and in applications such as adsorbents, active catalysts, and catalyst supports (Pilarska, Klapiszewski, & Jesionowski, 2017).

Sodium Hydroxide in Waste Treatment : The separation of sodium salts from alkaline tank waste using liquid-liquid extraction chemistry, particularly focusing on sodium hydroxide, was studied for its potential in reducing the volume of tank waste and recycling valuable components (Moyer, Marchand, Bonnesen, Bryan, & Haverlock, 2002).

Layered Double Hydroxide in Nanotoxicology : Layered double hydroxide (LDH) nanomaterials are under research for their potential in drug and gene delivery. The study of their in vivo delivery kinetics, persistence, and bioaccumulation is critical in the field of nanotoxicology (Musumeci, Schiller, Xu, Minchin, Martin, & Smith, 2010).

Nickel Hydroxide in Electrochemical Applications : Nickel hydroxide (Ni(OH)₂) is extensively studied for its application in Ni-based alkaline rechargeable batteries and other electrochemical devices. Research into nanostructural control of nickel hydroxide is significant for improving charge capacity and electrochemical activity (Sakai, Miyazaki, & Kijima, 2008).

Hydroxide Ions in High Temperature Corrosion Processes : The formation of volatile metal hydroxides from metal oxides and water vapor plays a significant role in high temperature corrosion processes. Studies on the thermodynamics of these reactions contribute to understanding corrosion in various industrial applications (Jacobson, Myers, Opila, & Copland, 2005).

Amorphous Nickel Hydroxide for Supercapacitors : The use of amorphous nickel hydroxide nanospheres in electrochemical supercapacitors has been demonstrated. This material shows high capacitance and energy density, offering potential in advanced electrochemical pseudocapacitor applications (Li, Yu, Wang, Liu, Liang, Xiao, Wang, Tong, & Yang, 2013).

Eigenschaften

CAS-Nummer |

14337-01-0 |

|---|---|

Produktname |

Hydroxide |

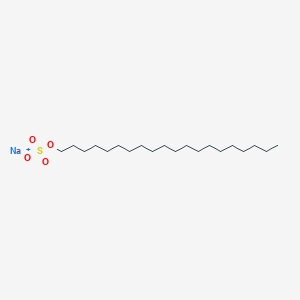

Molekularformel |

OH(−) HO- |

Molekulargewicht |

17.007 g/mol |

IUPAC-Name |

hydroxide |

InChI |

InChI=1S/H2O/h1H2/p-1 |

InChI-Schlüssel |

XLYOFNOQVPJJNP-UHFFFAOYSA-M |

SMILES |

[OH-] |

Kanonische SMILES |

[OH-] |

Andere CAS-Nummern |

14337-01-0 14280-30-9 |

Physikalische Beschreibung |

Solid |

Synonyme |

hydroxide hydroxide ion hydroxyl ion OH- |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)